molecular formula C9H13NO3S B069909 (2R,3R,4S,5R)-2-(hydroxymethyl)-5-thiophen-2-ylpyrrolidine-3,4-diol CAS No. 180895-71-0

(2R,3R,4S,5R)-2-(hydroxymethyl)-5-thiophen-2-ylpyrrolidine-3,4-diol

Cat. No. B069909
M. Wt: 215.27 g/mol
InChI Key: VKZYFNKRQWKPFI-JYFAAPFMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3R,4S,5R)-2-(hydroxymethyl)-5-thiophen-2-ylpyrrolidine-3,4-diol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This molecule is a derivative of pyrrolidine and has a unique structure that makes it a promising candidate for drug development, particularly in the treatment of cancer and other diseases.

Mechanism Of Action

The mechanism of action of (2R,3R,4S,5R)-2-(hydroxymethyl)-5-thiophen-2-ylpyrrolidine-3,4-diol is not fully understood. However, it is believed to work by inhibiting the growth and proliferation of cancer cells through various pathways, including the induction of apoptosis and the inhibition of angiogenesis.

Biochemical And Physiological Effects

The biochemical and physiological effects of (2R,3R,4S,5R)-2-(hydroxymethyl)-5-thiophen-2-ylpyrrolidine-3,4-diol are complex and varied. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties, among others. Additionally, it has been found to modulate various signaling pathways and gene expression, suggesting that it may have broad therapeutic potential.

Advantages And Limitations For Lab Experiments

The advantages of using (2R,3R,4S,5R)-2-(hydroxymethyl)-5-thiophen-2-ylpyrrolidine-3,4-diol in lab experiments include its high potency and specificity for cancer cells, as well as its relatively low toxicity compared to other chemotherapeutic agents. However, its limitations include its limited solubility in water and the need for further optimization to improve its pharmacokinetic properties.

Future Directions

There are several future directions for research on (2R,3R,4S,5R)-2-(hydroxymethyl)-5-thiophen-2-ylpyrrolidine-3,4-diol. One area of interest is in the development of new drug formulations and delivery methods to improve its efficacy and reduce toxicity. Additionally, further studies are needed to elucidate its mechanism of action and identify potential targets for drug development. Finally, clinical trials are needed to evaluate its safety and efficacy in humans.

Synthesis Methods

The synthesis of (2R,3R,4S,5R)-2-(hydroxymethyl)-5-thiophen-2-ylpyrrolidine-3,4-diol involves several steps. One of the most common methods is the reaction of 2-thiophen-2-ylacetic acid with pyrrolidine in the presence of a reducing agent such as sodium borohydride. The resulting product is then subjected to further purification steps to obtain the final compound.

Scientific Research Applications

The potential applications of (2R,3R,4S,5R)-2-(hydroxymethyl)-5-thiophen-2-ylpyrrolidine-3,4-diol are diverse and extensive. One of the primary areas of research is in the development of new drugs for the treatment of cancer. This molecule has been shown to exhibit potent anti-cancer activity in preclinical studies, making it a promising candidate for further investigation.

properties

CAS RN

180895-71-0

Product Name

(2R,3R,4S,5R)-2-(hydroxymethyl)-5-thiophen-2-ylpyrrolidine-3,4-diol

Molecular Formula

C9H13NO3S

Molecular Weight

215.27 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-(hydroxymethyl)-5-thiophen-2-ylpyrrolidine-3,4-diol

InChI

InChI=1S/C9H13NO3S/c11-4-5-8(12)9(13)7(10-5)6-2-1-3-14-6/h1-3,5,7-13H,4H2/t5-,7+,8-,9+/m1/s1

InChI Key

VKZYFNKRQWKPFI-JYFAAPFMSA-N

Isomeric SMILES

C1=CSC(=C1)[C@H]2[C@@H]([C@@H]([C@H](N2)CO)O)O

SMILES

C1=CSC(=C1)C2C(C(C(N2)CO)O)O

Canonical SMILES

C1=CSC(=C1)C2C(C(C(N2)CO)O)O

Origin of Product

United States

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